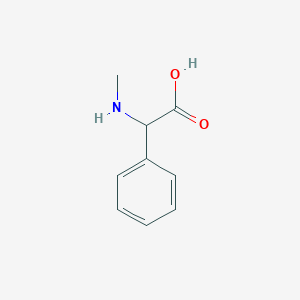

2-(Methylamino)-2-phenylacetic acid

Description

2-(Methylamino)-2-phenylacetic acid (C₉H₁₁NO₂) is a phenylacetic acid derivative featuring a methylamino group at the α-carbon position. Key properties include:

Properties

IUPAC Name |

2-(methylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281232 | |

| Record name | 2-(methylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74641-60-4 | |

| Record name | 74641-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 74641-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The diazotization-hydrolysis method, exemplified in patent CN107417509A, involves two key steps:

-

Diazotization addition : A primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl/H₂SO₄) to form a diazonium salt, which couples with vinylidene chloride (Cl₂C=CH₂) in the presence of Cu catalysts (e.g., CuBr, SnCl₂).

-

Acid hydrolysis : The trichloroethyl intermediate undergoes hydrolysis under strongly acidic conditions (H₂SO₄/HCl) to yield the target arylacetic acid.

For 2-(methylamino)-2-phenylacetic acid, this route would require N-methyl-2-aminophenylacetic acid as the starting amine. However, no direct examples exist in the cited literature.

Adaptability for Target Compound

Modifications to the protocol in Example 9 of CN107417509A (synthesis of 2-methylphenylacetic acid) could be explored:

-

Hypothetical pathway :

-

Starting material: 2-(methylamino)benzylamine

-

Diazotization: React with NaNO₂/HCl at −5–5°C, followed by coupling with vinylidene chloride.

-

Hydrolysis: Reflux with 30% H₂SO₄ at 80–90°C.

-

Key parameters (based on patent data):

| Step | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization | −5–5 | CuBr/TBAB | ~60–70 | N/A |

| Hydrolysis | 80–90 | H₂SO₄ (25–30%) | ~50–60 | ≥95 |

N-Methylation of Phenylglycine

Reductive Amination Approach

Phenylglycine (2-amino-2-phenylacetic acid) can undergo N-methylation via reductive amination:

-

Reaction : Phenylglyoxylic acid + methylamine → Schiff base intermediate → Reduction (NaBH₃CN/NaBH₄).

-

Advantage : Direct introduction of the methylamino group with stereochemical control.

Ester Hydrolysis Method

Patent CN104829478A describes the synthesis of D-phenylglycine methyl ester hydrochloride using thionyl chloride (SOCl₂) in methanol. Adapting this for N-methyl derivatives:

-

Methylation : React phenylglycine with methyl iodide (CH₃I) in basic conditions (K₂CO₃/DMF).

-

Esterification : Treat with SOCl₂/MeOH to form methyl ester.

-

Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis to yield the free acid.

Data from analogous syntheses :

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂/MeOH | 55–65 | 85–90 |

| Hydrolysis | H₂O/HCl | 80–90 | 75–80 |

Chloroacetylation-Hydrolysis Strategy

Patent RU2172309C2 outlines a method for 2-(phenylamino)phenylacetic acid derivatives using chloroacetyl chloride (ClCH₂COCl) and AlCl₃. A modified approach could involve:

-

Chloroacetylation : React N-methylbenzylamine with ClCH₂COCl.

-

Cyclization : Form an indolinone intermediate under acidic conditions.

-

Hydrolysis : Cleave the lactam ring with concentrated H₂SO₄ to release the carboxylic acid.

-

Chloroacetylation: 130–138°C, AlCl₃, 2 hours.

-

Hydrolysis: 80–90°C, H₂SO₄ (90%), 8–10 hours.

Challenges and Optimization Considerations

Steric and Electronic Effects

-

The methylamino group (−NHCH₃) may hinder electrophilic substitution in diazotization reactions, requiring higher catalyst loadings (e.g., CuBr vs. CuCl).

-

Acid hydrolysis of trichloroethyl intermediates (as in) is sensitive to substituents; electron-donating groups (e.g., −CH₃) accelerate hydrolysis compared to electron-withdrawing groups (−Cl).

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenylacetic acid derivatives.

Reduction: Methylamino alcohols or amines.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Methylamino)-2-phenylacetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of neurotransmitters.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-phenylacetic acid involves its interaction with various molecular targets in the body. It can act as a precursor to neurotransmitters, influencing neural pathways and brain function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Amino Derivatives

a) 2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid

- Structure: Contains a dimethylamino group and two phenyl rings at the α-position.

- Molecular weight : ~441.5 g/mol (estimated).

- Bioactivity : Exhibited superior binding affinity (−9.7 kcal/mol) in molecular docking studies against hypertension-related receptors, outperforming furosemide .

- Applications : Highlighted as a lead compound for treating hypertension and edema .

b) 2-(Butyl(ethyl)amino)-2-phenylacetic acid

Sulfonamide and Halogenated Derivatives

a) 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid

- Structure : Sulfonamido group with a chlorine substituent.

- Molecular weight : ~349.8 g/mol .

- Used in ligand synthesis .

b) 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate

Amide and Ester Derivatives

a) (R)-2-Benzamido-2-phenylacetic acid

- Structure: Benzamido group replaces methylamino.

- Molecular weight : ~255.27 g/mol .

- Applications : Used in chiral synthesis; amide group facilitates hydrogen bonding in drug-receptor interactions .

b) Methyl 2-oxo-2-phenylacetate

Mandelic Acid Analogues

2-(1-Naphthyl)-2-phenylacetic acid derivatives

Comparative Data Table

Key Research Findings

- Solubility vs. Lipophilicity: Hydrochloride forms (e.g., ) improve solubility, while alkylamino derivatives () prioritize lipophilicity .

- Structural Influence : Sulfonamide and halogenated groups enhance hydrogen bonding and electronic interactions, critical for ligand-receptor binding .

Biological Activity

2-(Methylamino)-2-phenylacetic acid, also known as (S)-2-(methylamino)-2-phenylacetic acid, is a chiral amino acid derivative with significant biological activities. This compound has garnered attention in pharmacology due to its unique structural properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 167.19 g/mol

- Structural Features : Contains an amino group (-NH₂) and a carboxylic acid group (-COOH), contributing to its reactivity and biological activity.

The spatial arrangement of atoms in this compound can be studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which help elucidate its interactions with other molecules .

Neuroprotective Effects

(S)-2-(Methylamino)-2-phenylacetic acid has been shown to exhibit neuroprotective effects, making it relevant in the context of neurodegenerative diseases. It acts as a substrate for enzymes involved in catecholamine synthesis, influencing neurotransmitter levels in the brain .

The compound interacts with various receptors and enzymes, modulating their activity. It has been found to bind to specific DNA aptamers, leading to structural changes that may affect cellular processes. Additionally, it can influence the activity of enzymes such as tyrosine hydroxylase, which is crucial for dopamine synthesis.

Case Studies

- Neuroprotection in Animal Models : In studies involving animal models of neurodegeneration, (S)-2-(Methylamino)-2-phenylacetic acid demonstrated a reduction in neuronal cell death and improved cognitive function. These effects were attributed to its ability to enhance neurotrophic factor signaling pathways.

- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions .

- Antioxidant Properties : The compound has shown antioxidant activity, which contributes to its protective effects against oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Amino-3-(methylamino)propanoic acid | Additional methyl group on propanoic backbone | Known for neuroprotective effects |

| 3-(Methylamino)butanoic acid | Longer carbon chain with similar functional groups | Involved in metabolic pathways |

| Phenylalanine | Aromatic amino acid with similar backbone | Essential amino acid involved in protein synthesis |

| (S)-3-(Methylamino)butanoic acid | Similar chiral center but different side chain | Important for neurotransmitter synthesis |

This table highlights the structural similarities and differences between (S)-2-(Methylamino)-2-phenylacetic acid and related compounds, emphasizing its unique biological activities .

Q & A

Q. What are the recommended synthetic methodologies for 2-(Methylamino)-2-phenylacetic acid, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-chloro-2-phenylacetic acid with methylamine under reflux in a toluene/water mixture (8:2 v/v) at 80–100°C for 5–7 hours, followed by extraction and purification. Sodium azide (NaN₃) can act as a catalyst in similar reactions . Optimization includes adjusting pH, solvent polarity, and temperature to enhance yield. Characterization via NMR and LC-MS is critical to confirm product identity and purity.

Q. How should researchers handle stability and storage of this compound?

The compound is stable under dry, dark conditions at room temperature. Avoid exposure to heat (>40°C), moisture, and incompatible materials (strong acids/bases, oxidizing agents). Store in sealed containers with desiccants. Hazardous decomposition products are not well-documented, so monitor for discoloration or gas formation during storage .

Q. What analytical techniques are essential for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR to confirm the methylamino and phenylacetic acid moieties.

- Chromatography : HPLC or LC-MS to assess purity (>97% by HPLC) .

- Elemental Analysis : Verify molecular composition (C₉H₁₁NO₂; MW 165.19 g/mol) .

- Thermal Analysis : DSC to determine melting points and thermal stability.

Q. What safety precautions are necessary when working with this compound?

Wear PPE (gloves, goggles) due to hazards:

Q. How can researchers resolve contradictions in spectral data during characterization?

Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation, IR for functional groups). For ambiguous NMR signals, employ 2D experiments (COSY, HSQC). Reference databases like PubChem or crystallographic data from SHELX-refined structures can resolve discrepancies .

Advanced Research Questions

Q. What crystallographic strategies are effective for determining the 3D structure of this compound derivatives?

Use SHELX programs (e.g., SHELXL for refinement) for high-resolution single-crystal X-ray diffraction. Key steps:

Q. What metabolic pathways or degradation products should be considered in pharmacological studies?

Metabolites may include:

- Oxidized derivatives : Hydroxylation at the phenyl ring.

- Conjugates : Glucuronidation or sulfation of the carboxylic acid group.

- Degradation : Hydrolysis under acidic conditions to form phenylacetic acid and methylamine. Monitor via in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-HRMS .

Q. How does the methylamino group influence receptor binding or enzyme inhibition?

The methylamino moiety enhances hydrogen bonding with active sites (e.g., G-protein-coupled receptors). Docking studies (AutoDock Vina) and molecular dynamics simulations can model interactions. Compare with analogs like diethylamino-phenyl-acetic acid, which shows affinity for cellular targets via hydrophobic and ionic interactions .

Q. What strategies mitigate low yields in large-scale synthesis?

- Catalytic Optimization : Use Pd/C or Raney Ni for reductive amination.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility.

- Process Intensification : Continuous flow reactors enhance mixing and reduce side reactions.

Document yields and purity at each step to identify bottlenecks .

Q. How can researchers validate the compound’s role in multi-step organic syntheses?

Use it as a chiral building block for peptidomimetics or β-amino acid derivatives. Key reactions:

- Coupling : EDC/HOBt-mediated amide bond formation.

- Deprotection : TFA cleavage of tert-butyl esters.

Track intermediates via TLC (hexane:ethyl acetate, 9:1) and characterize final products via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.